molecular formula C25H30N2O3 B11324813 N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11324813
M. Wt: 406.5 g/mol
InChI Key: LLLBRMYEBOYNFV-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a chromene core, which is known for its biological activity and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.

    Substitution Reactions: The tert-butylphenyl and dimethylaminoethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development: Due to its structural complexity, the compound may exhibit biological activity, making it a candidate for drug development.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research.

Industry

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chromene core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide: shares similarities with other chromene derivatives, such as flavonoids and coumarins, which are known for their biological activity.

    Flavonoids: These compounds also contain a chromene core and exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.

    Coumarins: Another class of chromene derivatives, coumarins are known for their anticoagulant properties.

Uniqueness

    Structural Complexity: The presence of the tert-butylphenyl and dimethylaminoethyl groups adds to the structural complexity of This compound, potentially leading to unique biological and chemical properties.

    The combination of these functional groups may result in unique applications in medicinal chemistry and material science, distinguishing it from other chromene derivatives.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-16-7-12-22-19(13-16)21(28)14-23(30-22)24(29)26-15-20(27(5)6)17-8-10-18(11-9-17)25(2,3)4/h7-14,20H,15H2,1-6H3,(H,26,29)

InChI Key

LLLBRMYEBOYNFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N(C)C

Origin of Product

United States

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